molecular formula C11H16N2O4S2 B5146256 N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide

N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide

Cat. No. B5146256
M. Wt: 304.4 g/mol
InChI Key: PPKFPGJXXUKVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized for various applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of DMTS is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. DMTS has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of NF-κB, a protein involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in vitro and in vivo. DMTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in animal studies. However, DMTS has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for DMTS research. One area of interest is the development of new drugs for the treatment of cancer and autoimmune disorders. DMTS has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another area of interest is the development of new methods for synthesizing and purifying DMTS. Improvements in these areas could lead to more efficient and cost-effective production of the compound. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its potential applications in other areas of medicine and biochemistry.

Synthesis Methods

DMTS can be synthesized through a multi-step process involving the reaction of 4-morpholinylcarbonyl chloride with 3-thiophenesulfonyl chloride in the presence of a base. The resulting product is then reacted with dimethylamine to yield DMTS. The purity of the compound can be increased through recrystallization and purification techniques.

Scientific Research Applications

DMTS has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. DMTS has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.

properties

IUPAC Name

N,N-dimethyl-5-(morpholine-4-carbonyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-12(2)19(15,16)9-7-10(18-8-9)11(14)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKFPGJXXUKVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-(morpholine-4-carbonyl)thiophene-3-sulfonamide

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